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Compound of Interest

Compound Name:
1-(4-Chloro-3-nitrophenyl)propan-

1-one

CAS No.: 80093-43-2

Cat. No.: B3024808 Get Quote

Executive Summary & Structural Framework
Nitro-substituted propiophenones (1-(nitro-phenyl)-propan-1-one) serve as critical

intermediates in the synthesis of substituted cathinones, amphetamines, and various

pharmaceutical agents. Their spectroscopic characterization is governed by the interplay

between the electron-withdrawing nitro group (

) and the propionyl side chain.

For the research scientist, distinguishing between the ortho-, meta-, and para- isomers is not

merely an academic exercise but a requirement for ensuring regioselectivity in Friedel-Crafts

acylations or nitration protocols. This guide synthesizes the electronic effects, spectral

fingerprints, and fragmentation behaviors of these isomers.

Electronic & Steric Architecture
The position of the nitro group dictates the spectroscopic shifts through Inductive (

) and Resonance (

) effects.

Para (4-nitro): Maximizes conjugation. The
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effect withdraws electron density directly from the carbonyl carbon's conjugation path,
increasing the double-bond character of the carbonyl (higher force constant) relative to
electron-donating substituents, though the net effect vs. unsubstituted propiophenone is
nuanced by the overall ring deactivation.

Meta (3-nitro): The nitro group operates primarily through the

effect. Resonance interaction with the carbonyl is minimal. This is the thermodynamically
favored product of propiophenone nitration.

Ortho (2-nitro): Dominated by steric hindrance (twisting the carbonyl out of planarity) and

field effects. This often results in hypsochromic shifts in UV and distinct carbonyl frequencies

in IR.

Infrared Spectroscopy (IR)
The carbonyl stretching frequency (

) is the primary diagnostic handle.[1][2]

Comparative IR Data
Functional
Group

Vibration Mode 2-Nitro (Ortho) 3-Nitro (Meta) 4-Nitro (Para)

Carbonyl (C=O) Stretch ~1695–1705 cm ~1690–1700 cm ~1695–1710 cm

Nitro (

)
Asym. Stretch 1530–1540 cm 1530–1540 cm 1520–1530 cm

Nitro (

)
Sym. Stretch 1350–1360 cm 1350–1360 cm 1340–1350 cm

Aromatic C=C Ring Stretch ~1600, 1480 cm ~1600, 1475 cm ~1600, 1590 cm

Technical Insight: In 4-nitropropiophenone, the strong electron-withdrawing nature of the nitro

group reduces the basicity of the carbonyl oxygen but can increase the
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frequency compared to electron-rich analogs (like 4-methoxypropiophenone,

cm

) due to the destabilization of the polarized resonance form (

). However, in the ortho isomer, the "ortho effect" (field effect and loss of planarity) often shifts
the carbonyl band to higher wavenumbers due to reduced conjugation between the ring and
the carbonyl.

Nuclear Magnetic Resonance (NMR)
NMR provides the definitive structural proof. The nitro group is a strong deshielding agent,

shifting adjacent protons downfield.

NMR Characteristics (in )
Ethyl Chain (Invariant):

ppm (Triplet,

Hz,

)

ppm (Quartet,

Hz,

)

Aromatic Region (Isomer Specific):

4-Nitro: Classic

system. Two doublets (roofing effect common).

ppm (2H, d, ortho to

)

ppm (2H, d, ortho to
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) — Note: The nitro group and carbonyl are both withdrawing, pushing all aromatic
protons > 8.0 ppm.

3-Nitro: Asymmetric pattern.

Singlet-like (t) at

ppm (H2, between two withdrawing groups).

Doublets at

ppm (H4/H6).

Triplet at

ppm (H5).

2-Nitro: Complex multiplet

7.6–8.2 ppm due to non-equivalence and proximity to the carbonyl.

NMR Shifts
The carbonyl carbon typically resonates at 198–200 ppm. The nitro-substituted carbon (

) appears at ~150 ppm, while the carbonyl-bearing ring carbon (

) is around 137–142 ppm.

Mass Spectrometry (MS)
Fragmentation is dominated by

-cleavage and nitro-group specific losses. Unlike butyrophenone, propiophenone lacks a

-hydrogen on the alkyl chain, precluding the standard McLafferty rearrangement involving the
chain.

Fragmentation Pathway Visualization
The following diagram illustrates the primary decay channels for 4-nitropropiophenone under

Electron Impact (EI, 70eV).
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Figure 1: Primary fragmentation pathways for nitro-substituted propiophenones (EI-MS).

Key Fragments:

m/z 179: Molecular Ion (

).

m/z 150: Base peak (usually). Loss of ethyl radical (

).

m/z 122: Loss of CO from the acylium ion (

).

m/z 133: Loss of

radical from molecular ion (

).

m/z 149: Loss of NO (

), characteristic of nitroaromatics via nitro-nitrite rearrangement.

Experimental Protocols
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Protocol A: Sample Preparation for NMR
To ensure high-resolution splitting patterns of the aromatic region.

Solvent Selection: Use

(Deuterated Chloroform) with 0.03% TMS as an internal standard. For nitro-compounds,
ensure the solvent is acid-free to prevent protonation artifacts.

Concentration: Dissolve 10–15 mg of the nitropropiophenone isomer in 0.6 mL of solvent.

Filtration: Filter through a glass wool plug into the NMR tube to remove undissolved micro-

particulates which cause line broadening.

Acquisition: Run at minimum 300 MHz (preferably 500 MHz) with a spectral width of -2 to 12

ppm. Set relaxation delay (

) to 1.0s for standard integration.

Protocol B: UV-Vis Determination of
To assess electronic transitions (

and

).

Stock Solution: Prepare a

M stock solution in HPLC-grade Methanol.

Working Solution: Dilute 100

L of stock into 10 mL Methanol (Final conc:

M).

Blanking: Use pure Methanol in a quartz cuvette (1 cm path length).

Scan: Scan from 200 nm to 400 nm.
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Expectation: High intensity band ~260 nm (

) and a weaker, broad band ~300–320 nm (

), often red-shifted compared to unsubstituted propiophenone due to the nitro group.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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